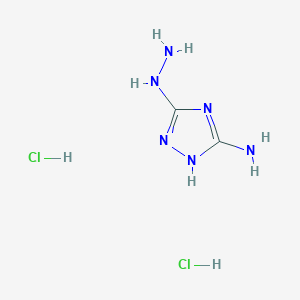

![molecular formula C12H11N3O B2542119 1,2,3,4-四氢-5H-[1,4]二氮杂[6,5-c]喹啉-5-酮 CAS No. 1255780-35-8](/img/structure/B2542119.png)

1,2,3,4-四氢-5H-[1,4]二氮杂[6,5-c]喹啉-5-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

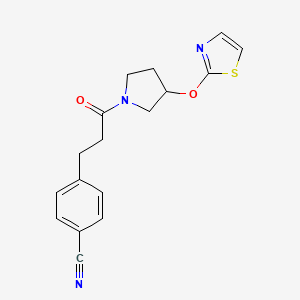

The compound 1,2,3,4-tetrahydro-5H-[1,4]diazepino[6,5-c]quinolin-5-one belongs to a class of fused heterocyclic compounds that have garnered interest due to their potential pharmacological properties. These compounds are characterized by the fusion of a diazepine ring with a quinoline moiety, which can lead to a variety of biological activities.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been explored through various methods. A general approach for synthesizing tetrahydro-1,4-diazepinone derivatives involves the regioselective strategy of synthesizing ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates from accessible pyrazole carboxylates, followed by treatment with amines to yield the target compounds through oxirane ring-opening and direct cyclisation . Another method includes the PPA-catalyzed thermal lactamization of amino-substituted dihydroquinoline carboxylic acid derivatives, leading to compounds such as [1,4]diazepino[2,3-h]quinolone carboxylic acid and its benzo-homologs . Additionally, a one-pot pseudo-five-component synthesis has been described for the preparation of 1,4-diazepine-5-carboxamide derivatives, starting from simple inputs like diaminomaleonitrile and ketones in the presence of a catalytic amount of p-toluenesulfonic acid .

Molecular Structure Analysis

The molecular structures of these heterocyclic compounds are confirmed using various spectroscopic techniques. NMR spectroscopy, including 1H, 13C, and 15N-NMR, as well as HRMS investigation, are employed to ascertain the structures of the synthesized compounds . Similarly, characterization using elemental analysis, NMR, IR, and MS spectral data is utilized for other related compounds .

Chemical Reactions Analysis

The chemical reactivity of diazepine derivatives has been studied through their interaction with α,β-unsaturated ketones, leading to the synthesis of new condensed heterosystems such as tetracyclic and tricyclic [1,4]diazepino[2,3-g]- and -[2,3-f]quinolines . The direction of the cyclocondensation reactions is influenced by the structure of the diazepine ring and the unsaturated ketones involved. The 1,3-dipolar cycloaddition reaction is another method used to synthesize novel diazepino quinoxalines, demonstrating the versatility of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their structure and have been explored in the context of their potential biological activities. For instance, some of the synthesized tetrahydro-benzo[1,4]diazepin-5-ones, containing the quinoline pharmacophore, have been screened for anticancer and antiprotozoal activities, with certain compounds showing remarkable activity against various human tumor cell lines and protozoal pathogens . The antibacterial and antifungal properties of related compounds have also been investigated, with some showing significant activity against Gram-positive strains and fungi like C. albicans .

科学研究应用

抗癌和抗原虫活性

含有喹啉药效团的衍生物在潜在抗癌和抗原虫药物的开发中发挥着重要作用,其中包括类似于1,2,3,4-四氢-5H-[1,4]二氮杂[6,5-c]喹啉-5-酮的结构。例如,通过施密特重排合成的新型四氢-5H-苯并[e][1,4]二氮杂啉-5-酮对多种人类肿瘤细胞系表现出显著活性。特定一种化合物在测试的60种癌细胞系中对58种显示出显著抑制作用,GI50值表明其具有强效性。此外,这些化合物表现出显著的抗疟疾、抗试血吸虫和抗利什曼原虫活性,展示了它们的广谱治疗潜力 (Insuasty et al., 2017)。

抗微生物特性

另一个应用领域是抗微生物药物的开发。1,2,3,4-四氢-5H-[1,4]二氮杂[6,5-c]喹啉-5-酮的衍生物显示出有希望的抗菌活性,特别是对革兰氏阳性菌株。一项研究报道了六氢-喹啉[2,3-h]喹啉-9-羧酸及其四氢喹诺[7,8-b]苯二氮杂啉类似物的合成,显示出显著的抗菌活性,突显了它们作为新型抗微生物药物的潜力 (Al-Hiari et al., 2008)。

合成方法

该化合物及其衍生物还因其在推动合成方法学方面的作用而备受关注。例如,生物活性吡啶并喹喙啉的合成涉及将2-(1-甲基肼基)喹喙啉-4-氧化物转化为吡啶并[3,4-b]-喹喙啉和1,2-二氮杂喹喙啉。这一过程突显了该化合物在生成多样且潜在具有生物活性的杂环化合物方面的实用性 (Kurasawa et al., 2005)。

抗惊厥和抗焦虑特性

对1,2,3,4-四氢-5H-[1,4]二氮杂[6,5-c]喹啉-5-酮衍生物在神经学应用方面的研究也已进行。合成的衍生物已被评估其抗焦虑和镇痛潜力,表明在焦虑和疼痛管理新治疗剂的开发方面有着有希望的途径 (Maltsev et al., 2021)。

属性

IUPAC Name |

1,2,3,4-tetrahydro-[1,4]diazepino[6,5-c]quinolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c16-12-9-7-15-10-4-2-1-3-8(10)11(9)13-5-6-14-12/h1-4,7,13H,5-6H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUYVCKLZXJQNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C(N1)C3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-Dimethyl-1,3,4,7-tetraazatricyclo[7.4.0.0,2,6]trideca-2(6),4-diene](/img/structure/B2542036.png)

![3-(2-chlorophenyl)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2542037.png)

![4-[(4-Iodophenoxy)methyl]benzoic acid](/img/structure/B2542039.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(naphthalen-1-yl)acetamide](/img/no-structure.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(phenylthio)propanamide](/img/structure/B2542045.png)

![2-[(3-chloropyridin-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2542051.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2542052.png)

![N-[2-[[(1S)-5-Chloro-2,3-dihydro-1H-inden-1-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2542054.png)

![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2542058.png)